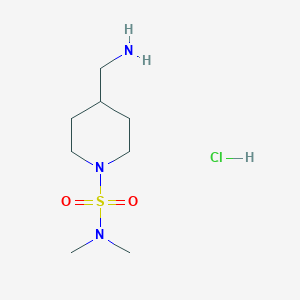

4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride

Description

4-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride is a piperidine derivative characterized by a sulfonamide group at the 1-position of the piperidine ring, an aminomethyl substituent at the 4-position, and dimethylamine functionalization on the sulfonamide nitrogen.

Properties

IUPAC Name |

4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O2S.ClH/c1-10(2)14(12,13)11-5-3-8(7-9)4-6-11;/h8H,3-7,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOTWGWGTATUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biochemical Applications

Antibacterial Activity:

This compound has been investigated for its potential as an advanced antibacterial and antibiofilm agent. The sulfonamide moiety is known to inhibit bacterial growth by interfering with folic acid synthesis, similar to traditional antibiotics like sulfanilamide. Research indicates that it exhibits low toxicity and high selectivity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

Mechanism of Action:

The mechanism involves interaction with bacterial membranes, potentially disrupting their function. In vitro studies have shown promising results in bacterial culture assays, where the compound was applied directly or in combination with other agents to assess synergistic effects.

Medicinal Chemistry

Drug Design:

Medicinal chemists are exploring this compound for its role in drug design due to its functional groups that can influence drug activity and therapeutic outcomes. It is being incorporated into drug candidates and evaluated through various biochemical assays to determine its efficacy against specific diseases.

Potential Therapeutic Uses:

Ongoing studies are investigating its applications in treating conditions such as infections caused by resistant bacteria. The ability to modulate biological pathways makes it a versatile candidate for therapeutic development.

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride serves as a valuable building block for synthesizing more complex molecules. It can be utilized in various organic reactions, including reductive amination, which facilitates the creation of new compounds with desired properties.

Synthesis Methods:

The compound can be synthesized through several methods that leverage its unique structural characteristics. These synthetic strategies are crucial for expanding the library of piperidine derivatives available for research and application .

Comparative Analysis of Related Compounds

To better understand the unique properties of 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Sulfanilamide | Contains an amino group and sulfonamide moiety | First synthetic antibacterial agent |

| N-(4-Aminobenzene)sulfonamide | Aromatic amine linked to sulfonamide | Known for treating urinary tract infections |

| N,N-Dimethylsulfamethoxazole | Sulfonamide derivative with methoxy group | Broad-spectrum antibiotic properties |

| 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide | Piperidine ring combined with sulfonamide functionality | Distinct pharmacological properties not found in others |

Case Studies and Research Findings

Research findings highlight the compound's potential across various applications:

- Antimicrobial Studies: In vitro tests demonstrated significant antibacterial activity against resistant strains, suggesting a viable alternative to traditional antibiotics.

- Synthetic Applications: Case studies have shown successful incorporation into complex synthetic pathways, leading to novel therapeutic candidates .

- Biological Interaction Studies: Investigations into binding affinities indicate that this compound can interact effectively with multiple biological targets, enhancing its profile as a drug candidate .

Mechanism of Action

The mechanism by which 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group, in particular, is known to inhibit certain enzymes by mimicking the transition state of the substrate, thereby blocking the enzyme's activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Key Substituents/Functional Groups | Applications/Research Findings | Reference |

|---|---|---|---|---|

| 4-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride | C₈H₂₀ClN₃O₂S | Piperidine core, 1-sulfonamide (N,N-dimethyl), 4-aminomethyl | Potential antimicrobial or enzyme inhibition | - |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | Piperidine core, pyridinyl ketone, 4-aminomethyl | Research and development (no specific application) | |

| 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride | C₁₀H₂₃Cl₂N₃O | Piperidine core, acetamide (N,N-dimethyl), 4-aminomethyl | Not explicitly stated; likely R&D | |

| 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride | C₇H₁₅Cl₂N₂O | Piperidine core, 2-ketone, 1-methyl, 4-aminomethyl | Pharmaceuticals, agrochemicals, materials science | |

| 4-(Aminomethyl)-N,N-dimethylaniline hydrochloride | C₉H₁₅ClN₂ | Aniline core, N,N-dimethyl, 4-aminomethyl | Not specified; aromatic amine applications |

Key Observations:

Core Structure: The target compound and analogs in , and 7 share a piperidine backbone, whereas the aniline derivative () lacks this cyclic structure.

Functional Groups: The sulfonamide group in the target compound distinguishes it from ketone () and acetamide () derivatives. The dihydrochloride salt in analogs () enhances water solubility, a critical factor for bioavailability in drug formulations.

Physicochemical Properties

- Solubility: Hydrochloride salts (target compound, ) exhibit high solubility in polar solvents like water or ethanol, whereas neutral forms (e.g., free bases) may require organic solvents .

- Stability : Sulfonamides are generally stable under physiological conditions but may degrade under strong acidic/basic conditions. In contrast, ketones () are prone to nucleophilic attacks, and acetamides () may hydrolyze in aqueous environments .

Biological Activity

4-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminomethyl group and a sulfonamide moiety. This unique structure contributes to its biological activity by facilitating interactions with various molecular targets within biological systems.

The biological activity of 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter degradation. This inhibition enhances cholinergic signaling, beneficial for neurodegenerative conditions like Alzheimer's disease .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism involves interaction with bacterial enzymes, disrupting their function .

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound induced apoptosis through the activation of caspases involved in the apoptotic pathway.

| Compound | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| 4-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide | 12.5 | 70 |

| Control | >50 | 10 |

This table illustrates the efficacy of the compound compared to a control group, showcasing its potential as an anticancer agent .

2. Neuroprotective Effects

The compound's ability to inhibit AChE and BuChE suggests significant neuroprotective effects. In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced neuronal damage by enhancing acetylcholine levels in synaptic clefts .

3. Antimicrobial Activity

Studies have demonstrated that 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride exhibits potent antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) against selected pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate the compound's potential utility in treating bacterial infections .

Case Study 1: Anticancer Activity

In a controlled study involving FaDu cells, derivatives of the compound were tested for their ability to induce apoptosis. The results indicated that higher concentrations led to increased apoptosis rates compared to untreated controls. This study underscores the potential of the compound as a therapeutic agent in cancer treatment.

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, animals treated with the compound showed significant improvements in cognitive tests compared to controls. The biochemical analysis revealed reduced levels of neurotoxic markers associated with Alzheimer's disease progression, reinforcing the compound's therapeutic potential in neurodegenerative disorders .

Preparation Methods

Synthesis of 4-(aminomethyl)-N,N-dimethylpiperidine

- The starting point is often 4-(aminomethyl)piperidine or its derivatives.

- A common approach involves reductive amination of 4-aminopiperidine with formaldehyde and dimethylamine or direct alkylation to introduce the N,N-dimethyl substituent on the aminomethyl group.

- Alternatively, N-aminopiperidine hydrochloride can be prepared by:

- Reacting piperidine with urea under heating and reflux to form N-formyl piperidine intermediates.

- Chlorination of N-formyl piperidine at 0–20°C.

- Hoffmann rearrangement under alkaline conditions to yield N-aminopiperidine.

- Reaction with concentrated hydrochloric acid to form the hydrochloride salt of N-aminopiperidine.

Sulfonamide Formation

- The sulfonamide group is introduced by reaction of the free amine with a sulfonyl chloride, typically p-toluene sulfonyl chloride (tosyl chloride), under controlled pH conditions.

- The reaction is generally conducted in aqueous or mixed solvents with pH maintained between 8 and 10 using sodium carbonate or sodium hydroxide to facilitate nucleophilic attack on the sulfonyl chloride and removal of hydrogen chloride byproduct.

- After completion, the reaction mixture is acidified to pH 2–3 to precipitate the sulfonamide product, which is then filtered, washed, and recrystallized.

Conversion to Hydrochloride Salt

- The free base sulfonamide is treated with hydrochloric acid, often concentrated HCl, to yield the hydrochloride salt.

- The pH during this step is carefully adjusted to 2–3 to ensure complete salt formation and optimal crystallization.

Representative Synthetic Procedure (Summary)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Piperidine + Urea, heat reflux (100-120°C, 2-8 h) | Formation of N-formyl piperidine intermediate | Intermediate formation |

| 2 | Chlorine gas (0-20°C, 1-2.5 h) | Chlorination of N-formyl intermediate | Chlorinated intermediate |

| 3 | Hoffmann rearrangement under alkaline conditions (NaOH 10-20%, 1-2 h) | Conversion to N-aminopiperidine | N-aminopiperidine obtained |

| 4 | Reaction with dimethylamine (or reductive amination) | Introduction of N,N-dimethyl group | 4-(aminomethyl)-N,N-dimethylpiperidine |

| 5 | p-Toluene sulfonyl chloride, pH 8-10 (Na2CO3 or NaOH), aqueous media | Sulfonamide formation | 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide |

| 6 | Acidification with HCl to pH 2-3 | Formation of hydrochloride salt | Final product: hydrochloride salt |

Research Findings and Optimization Notes

- Solvent choice: Aprotic solvents such as tetrahydrofuran, toluene, or dichloromethane are suitable for intermediate steps, while aqueous media are preferred for sulfonamide formation for ease of pH control.

- Base selection: Organic bases like triethylamine or inorganic bases like sodium carbonate are used to maintain alkaline conditions during sulfonamide formation.

- Reaction monitoring: pH monitoring is crucial during sulfonamide synthesis to ensure complete reaction and minimize side products.

- Purification: Recrystallization from methanol or methanol-water mixtures followed by washing with water and acetone ensures high purity.

- Yield and purity: Optimized conditions yield high purity and good yields suitable for industrial scale-up.

Comparative Data Table of Related Piperidine Sulfonamide Derivatives

Q & A

Q. Table 1: Synthesis Parameters and Yield Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 80°C due to faster kinetics |

| Solvent | DMF/EtOH | DMF improves solubility of intermediates |

| Catalyst | KCO | Base concentration critical for sulfonamide formation |

Advanced: Mechanistic Studies of Biological Interactions

Q: How can researchers investigate the compound’s interaction with enzymatic targets, particularly amidases or GPCRs? A:

- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict binding affinities to GPCRs, leveraging structural analogs like 4-(4-methoxyphenyl)sulfonylpiperidine hydrochloride as templates .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with immobilized enzyme targets .

- Mutagenesis Studies : Identify critical residues in enzyme active sites by comparing activity in wild-type vs. mutant variants .

Basic: Analytical Characterization Techniques

Q: What analytical methods are essential for characterizing this compound’s physicochemical properties? A:

- Spectroscopy :

- -NMR (DO, 400 MHz): Confirm the presence of piperidine ring protons (δ 1.4–2.8 ppm) and sulfonamide groups (δ 3.1–3.5 ppm) .

- FT-IR: Detect sulfonamide S=O stretches (~1350 cm) and N-H bends (~1600 cm) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

Advanced: Resolving Contradictions in Biological Activity Data

Q: How should researchers address discrepancies in reported biological activities (e.g., enzyme inhibition vs. receptor agonism)? A:

- Comparative Assays : Replicate studies under standardized conditions (pH 7.4, 37°C) to isolate variables like buffer composition .

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem BioAssay) to identify trends or outliers .

- Dose-Response Curves : Validate EC/IC values across independent labs to rule out assay-specific artifacts .

Q. Table 2: Stability Under Environmental Stressors

| Condition | Effect on Stability | Mitigation Strategy |

|---|---|---|

| pH < 5.0 | Degradation via hydrolysis | Store at pH 6–8 in inert buffers |

| Temperature >40°C | Decomposition | Use cold-chain storage (2–8°C) |

| Light exposure | Photolysis | Amber glass containers, N atmosphere |

Basic: Safe Handling and Storage Protocols

Q: What precautions are necessary for safe laboratory handling of this compound? A:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride fumes .

- Storage : Keep in airtight containers at –20°C, desiccated to prevent hygroscopic degradation .

Advanced: Computational Modeling of Reaction Pathways

Q: How can quantum chemical calculations improve reaction design for derivatives of this compound? A:

- Reaction Path Search : Utilize density functional theory (DFT) to model transition states and predict regioselectivity in sulfonamide formation .

- Machine Learning : Train models on existing reaction datasets (e.g., NIST Chemistry WebBook) to optimize solvent/catalyst combinations .

Basic: Solubility and Formulation Challenges

Q: What strategies enhance aqueous solubility for in vitro assays? A:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to improve dissolution .

- Salt Screening : Test alternative counterions (e.g., mesylate, tartrate) to modify crystallinity .

Advanced: Elucidating Metabolic Pathways

Q: How can researchers identify metabolic products in hepatic microsomal assays? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.